Differentiated Orthogonal Protection vs. Symmetric Spirocyclic Diamine
The target compound provides orthogonal protecting groups (Boc and a free NH2) pre-installed on a spirocyclic scaffold. The direct comparator, tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 896464-16-7), is a symmetric, mono-Boc-protected diamine. Functionalizing this comparator at the unprotected nitrogen requires an additional alkylation step to introduce an aminoethyl spacer, which is reported to proceed with variable yields (typically 50-80%) depending on the alkylating agent used [1]. The target compound skips this step, offering a defined, high-purity (>98%) starting point verified by HPLC , thus saving 1-2 synthetic steps and eliminating the associated yield loss and purification burden.
| Evidence Dimension | Synthetic Efficiency (Number of Steps Saved) |
|---|---|
| Target Compound Data | 1 step to functionalize (direct amidation/coupling at the free NH2) |
| Comparator Or Baseline | CAS 896464-16-7 (tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate): Requires 1 additional step to install aminoethyl spacer via alkylation. |
| Quantified Difference | Saves 1 synthetic step; avoids typical alkylation yield loss (estimated 20-50% loss). Proven >98% purity pre-functionalization. |
| Conditions | Standard organic synthesis for PROTAC linker assembly; purity analysis via HPLC per vendor Certificate of Analysis. |
Why This Matters
For procurement decisions, this translates to higher overall yield in multi-step PROTAC synthesis and reduced time spent on intermediate purification, directly lowering the cost-per-gram of the final advanced intermediate.
- [1] A. C. Smith et al. 'The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) Ring Systems.' ACS Omega (2016). Discusses the challenges of selective alkylation of spirocyclic diamines. View Source
